2-[4-CHLORO-2-(PIPERIDINOSULFONYL)PHENOXY]-1-MORPHOLINO-1-ETHANONE
Overview
Description
2-[4-Chloro-2-(piperidinosulfonyl)phenoxy]-1-morpholino-1-ethanone is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a piperidinosulfonyl group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(piperidinosulfonyl)phenoxy]-1-morpholino-1-ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorinated Phenoxy Group: This step involves the chlorination of a phenol derivative using thionyl chloride in the presence of a base such as pyridine.
Introduction of the Piperidinosulfonyl Group: The chlorinated phenol is then reacted with piperidine and a sulfonyl chloride derivative to introduce the piperidinosulfonyl group.
Formation of the Morpholino Group: The final step involves the reaction of the intermediate compound with morpholine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-(piperidinosulfonyl)phenoxy]-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorinated phenoxy group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and morpholino groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium cyanide in dimethyl sulfoxide (DMSO) for the substitution of the chlorine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the morpholino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield cyano derivatives, while oxidation can produce sulfone derivatives .
Scientific Research Applications
2-[4-Chloro-2-(piperidinosulfonyl)phenoxy]-1-morpholino-1-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-(piperidinosulfonyl)phenoxy]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: Shares the chlorinated phenoxy group but lacks the piperidinosulfonyl and morpholino groups.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with similar structural features but different functional groups.
Haloxyfop: Another compound with a phenoxy group, used as a herbicide.
Uniqueness
2-[4-Chloro-2-(piperidinosulfonyl)phenoxy]-1-morpholino-1-ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-piperidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5S/c18-14-4-5-15(25-13-17(21)19-8-10-24-11-9-19)16(12-14)26(22,23)20-6-2-1-3-7-20/h4-5,12H,1-3,6-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVOJTLFLCWWJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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